Cas no 1806338-79-3 (2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine)

2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. The presence of both iodo and trifluoromethyl groups on the pyridine ring enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Stille couplings. The ethoxy substituent further modulates electronic properties, improving selectivity in nucleophilic substitution reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for complex heterocyclic synthesis.
2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine structure
1806338-79-3 structure
Product Name:2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine
CAS No:1806338-79-3
MF:C8H7F3INO
MW:317.046964883804
CID:4905206
Update Time:2025-06-28

2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine
    • C(C)OC1=NC(=CC(=C1)I)C(F)(F)F
    • Inchi: 1S/C8H7F3INO/c1-2-14-7-4-5(12)3-6(13-7)8(9,10)11/h3-4H,2H2,1H3
    • InChI Key: JRPBDUDSMAKWBM-UHFFFAOYSA-N
    • SMILES: IC1C=C(N=C(C(F)(F)F)C=1)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • XLogP3: 3.1
  • Topological Polar Surface Area: 22.1

2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029006699-250mg
2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine
1806338-79-3 95%
250mg
$1,019.20 2022-03-31
Alichem
A029006699-500mg
2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine
1806338-79-3 95%
500mg
$1,617.60 2022-03-31
Alichem
A029006699-1g
2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine
1806338-79-3 95%
1g
$2,779.20 2022-03-31

Additional information on 2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine

2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine (CAS No. 1806338-79-3): A Versatile Building Block in Modern Medicinal Chemistry

2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine (CAS No. 1806338-79-3) has emerged as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative disease research. This heterocyclic compound features a pyridine scaffold substituted with an ethoxy group at the 2-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 6-position. These functional groups confer unique reactivity patterns that have been exploited in recent organic synthesis strategies and drug discovery initiatives. According to a 2023 study published in Journal of Medicinal Chemistry, the iodine substituent in this molecule enables efficient cross-coupling reactions under mild conditions, a critical factor in the synthesis of complex small molecule drugs.

The trifluoromethyl group in 2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine plays a pivotal role in modulating the physicochemical properties of downstream drug candidates. As highlighted in a 2024 review in ACS Medicinal Chemistry Letters, fluorinated compounds have shown enhanced metabolic stability and improved bioavailability, making them highly desirable in lead optimization processes. The ethoxy substituent further contributes to the hydrophobicity of the molecule, which is crucial for optimizing lipophilicity-balance in drug design. This structure-activity relationship has been validated in multiple in vitro assays, where derivatives of 2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine demonstrated improved cell permeability compared to non-fluorinated analogs.

Recent advances in photoredox catalysis have expanded the synthetic utility of 2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine. A groundbreaking 2023 paper in Angewandte Chemie reported the use of this iodinated pyridine as a precursor in the synthesis of fluorinated indole derivatives via visible-light-induced C-H functionalization. The iodine atom acts as a directing group, enabling site-selective alkylation with high regioselectivity (95% yield). This methodology has been applied to the synthesis of antitumor agents targeting PI3K/mTOR pathways, a major focus area in precision oncology research.

The pyridine core of 2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine is particularly valuable in heterocyclic chemistry due to its intrinsic electron-deficient nature. This property has been leveraged in the development of electrophilic reagents for Michael additions and Diels-Alder reactions. A 2024 study in Organic Letters demonstrated that derivatization of this compound with nitro groups significantly enhanced its reactivity in nucleophilic substitution reactions, a finding with potential applications in agrochemical synthesis and materials science.

In the context of drug metabolism studies, the fluorine atoms in 2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine have been shown to influence cytochrome P450 enzyme interactions. As reported in a 2023 Drug Metabolism and Disposition paper, the trifluoromethyl group exhibits low lipophilicity and high metabolic stability, which are critical for minimizing preclinical attrition rates in drug development. This characteristic has been particularly beneficial in the synthesis of central nervous system (CNS) penetrant compounds, where blood-brain barrier permeability is a major challenge.

Looking ahead, the iodine substituent in 2-Ethoxy-4-iodo-6-(trifluoromethyl)pyridine presents opportunities for radioisotope labeling applications. A 2024 Journal of Nuclear Medicine study demonstrated the feasibility of 125I labeling for molecular imaging of receptor targets in neurodegenerative diseases. This opens new avenues for diagnostic tool development and theranostic approaches in precision medicine.

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